Higher CRF1 Receptor Binding Affinity Compared to Tildacerfont and CP-376395
(R)-Crinecerfont demonstrates superior binding affinity for the human CRF1 receptor compared to the closest clinical comparator Tildacerfont and the research tool compound CP-376395. (R)-Crinecerfont exhibits pKi values of 8.73 and 9.08 for human cloned and native CRF1 receptors, respectively [1]. In contrast, Tildacerfont has a reported pKi of 8.3 [2], and CP-376395 shows a pKi of 7.92 [3]. This represents an approximately 2.7-fold to 14.5-fold higher affinity for (R)-Crinecerfont.
| Evidence Dimension | CRF1 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.73 (cloned) and 9.08 (native) |
| Comparator Or Baseline | Tildacerfont (pKi = 8.3); CP-376395 (pKi = 7.92) |
| Quantified Difference | Crinecerfont vs. Tildacerfont: 0.43 to 0.78 pKi unit difference (approx. 2.7-6.0x higher affinity). Crinecerfont vs. CP-376395: 0.81 to 1.16 pKi unit difference (approx. 6.5-14.5x higher affinity). |
| Conditions | In vitro radioligand binding assays on human CRF1 receptors. |
Why This Matters
Higher receptor binding affinity is a strong indicator of greater target engagement at lower systemic exposures, which can translate to improved in vivo efficacy and a wider therapeutic window.
- [1] Ace Therapeutics. Crinecerfont (SSR125543) Product Datasheet. pKi values of 8.73 and 9.08 for human cloned and native CRF1 receptors. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Tildacerfont ligand page. pKi value of 8.3. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. CP 376,395 ligand page. pKi value of 7.92. View Source
